molecular formula C14H12N2O4 B11851694 2-((3-Hydroxyphenyl)amino)-1-(3-nitrophenyl)ethanone

2-((3-Hydroxyphenyl)amino)-1-(3-nitrophenyl)ethanone

Cat. No.: B11851694
M. Wt: 272.26 g/mol
InChI Key: AFEYRAHZAGDHDT-UHFFFAOYSA-N
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Description

2-((3-Hydroxyphenyl)amino)-1-(3-nitrophenyl)ethanone is an organic compound characterized by the presence of both hydroxyl and nitro functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Hydroxyphenyl)amino)-1-(3-nitrophenyl)ethanone typically involves the following steps:

    Amination: The nitro compound is then subjected to reduction to form the corresponding amine, which can be achieved using reducing agents like iron powder in acidic conditions.

    Condensation: The final step involves the condensation of the amine with 3-hydroxybenzaldehyde under acidic or basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine, which can further undergo various transformations.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like iron powder, tin chloride, or catalytic hydrogenation.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, sulfonyl chlorides, and alkylating agents.

Major Products

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In organic synthesis, 2-((3-Hydroxyphenyl)amino)-1-(3-nitrophenyl)ethanone can be used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.

Biology

This compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. The presence of both hydroxyl and nitro groups can influence its interaction with biological targets.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for drug development. The structural features may allow for interactions with various biological targets, potentially leading to the discovery of new therapeutic agents.

Industry

In material science, this compound could be used in the development of new materials with specific properties, such as dyes, pigments, or polymers.

Mechanism of Action

The mechanism of action of 2-((3-Hydroxyphenyl)amino)-1-(3-nitrophenyl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The hydroxyl group can form hydrogen bonds, while the nitro group can participate in redox reactions, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-Hydroxyphenyl)amino)-1-(4-nitrophenyl)ethanone
  • 2-((4-Hydroxyphenyl)amino)-1-(3-nitrophenyl)ethanone
  • 2-((3-Hydroxyphenyl)amino)-1-(2-nitrophenyl)ethanone

Uniqueness

The specific positioning of the hydroxyl and nitro groups in 2-((3-Hydroxyphenyl)amino)-1-(3-nitrophenyl)ethanone can influence its reactivity and interactions compared to similar compounds. This unique arrangement can lead to different chemical and biological properties, making it a compound of interest for various applications.

Properties

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

2-(3-hydroxyanilino)-1-(3-nitrophenyl)ethanone

InChI

InChI=1S/C14H12N2O4/c17-13-6-2-4-11(8-13)15-9-14(18)10-3-1-5-12(7-10)16(19)20/h1-8,15,17H,9H2

InChI Key

AFEYRAHZAGDHDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CNC2=CC(=CC=C2)O

Origin of Product

United States

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